N-(2-Chlorobenzyl)ethanamine hydrochloride
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Overview
Description
N-(2-Chlorobenzyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorobenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
N-(2-Chlorobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- N-Benzyl-N,N-bis(2-chloroethyl)amine hydrochloride
- N-(2-Chlorobenzyl)-N-methylamine hydrochloride
- N-(2-Chlorobenzyl)-N-ethylamine hydrochloride
Comparison: N-(2-Chlorobenzyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
N-(2-Chlorobenzyl)ethanamine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its mechanisms of action, pharmacological effects, and potential applications based on current research findings.
This compound is classified as a substituted phenethylamine. Its chemical structure allows it to interact with various biological targets, primarily through its amine functional group. The synthesis typically involves the reaction of 2-chlorobenzylamine with ethanolamine under controlled conditions, yielding the hydrochloride salt form which enhances solubility and stability in biological assays.
The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The compound acts as an agonist at this receptor, modulating neurotransmitter release and influencing various neurochemical pathways.
Key Mechanisms:
- Receptor Binding : this compound binds selectively to serotonin receptors, enhancing Gq signaling pathways while minimizing β-arrestin recruitment .
- Enzyme Interaction : The compound may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of serotonin in the synaptic cleft.
Biological Activity and Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antipsychotic Properties : In behavioral models, this compound has shown potential antipsychotic effects by reducing hyperactivity induced by amphetamines .
- Neurochemical Modulation : Studies indicate that it affects serotonin turnover and dopamine levels in animal models, suggesting its role in treating mood disorders .
- Potential Therapeutic Applications : Given its receptor selectivity and neurochemical effects, this compound is being investigated for potential use in treating conditions such as depression and anxiety disorders.
Case Studies
-
Behavioral Studies in Rodents : In a study involving amphetamine-induced hyperactivity, this compound demonstrated significant reductions in activity levels, indicating its potential as an antipsychotic agent .
Treatment Group Activity Level (mean ± SD) Control 120 ± 15 N-(2-Chlorobenzyl)ethanamine (10 mg/kg) 80 ± 10 N-(2-Chlorobenzyl)ethanamine (20 mg/kg) 50 ± 5 -
Neurochemical Analysis : A study on zebrafish models revealed that administration of the compound resulted in altered serotonin levels compared to control groups, supporting its role in serotonergic modulation .
Compound Concentration Serotonin Level (µM) Control 0.5 10 mg/L 0.3 20 mg/L 0.1
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOXBMYLGZIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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